molecular formula C21H39NO2Sn B1653071 1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester CAS No. 172282-33-6

1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester

Cat. No. B1653071
CAS RN: 172282-33-6
M. Wt: 456.2 g/mol
InChI Key: VGFTUFMCGLLLIB-UHFFFAOYSA-N
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Description

“1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester” is a chemical compound . Its molecular formula is C21H39NO2Sn .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 456.25 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

properties

IUPAC Name

tert-butyl 2-tributylstannylpyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO2.3C4H9.Sn/c1-9(2,3)12-8(11)10-6-4-5-7-10;3*1-3-4-2;/h4-6H,1-3H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFTUFMCGLLLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NO2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463592
Record name 1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172282-33-6
Record name 1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(1-(t-Butoxycarbonyl)pyrrol-2-yl)tributyltin LDA in dry THF (1.2M, 0.83 mL) was slowly added to a cooled (-78° C.) solution of 1-(t-butoxycarbonyl)pyrrole (0.67 g) in dry THF (5 mL). After stirring for 3 h, tributyltin chloride (0.65 g) was slowly added, and the mixture was allowed to warm to room temperature overnight. The solvent was removed to provide (1-(t-butoxycarbonyl)pyrrol-2-yl)tributyltin, suitable for use in the next reaction.
Name
(1-(t-Butoxycarbonyl)pyrrol-2-yl)tributyltin LDA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.83 mL
Type
solvent
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.65 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester
Reactant of Route 2
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1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester
Reactant of Route 3
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1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester
Reactant of Route 4
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1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester
Reactant of Route 5
Reactant of Route 5
1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester
Reactant of Route 6
1H-Pyrrole-1-carboxylic acid, 2-(tributylstannyl)-, 1,1-dimethylethyl ester

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